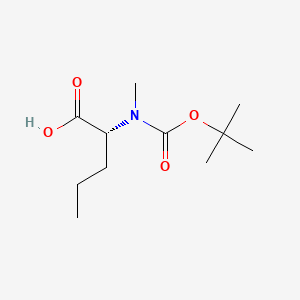
Boc-N-méthyl-D-norvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-methyl-D-norvaline, also known as N-α-t-Butoxycarbonyl-N-α-methyl-D-norvaline, is a compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 . It is used in laboratory settings and is not intended for therapeutic purposes .
Molecular Structure Analysis
The IUPAC name for Boc-N-methyl-D-norvaline is (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid . The compound’s structure can be represented by the SMILES string CCCC@HO)N(C)C(=O)OC(C)(C)C .
Chemical Reactions Analysis
The Boc group in Boc-N-methyl-D-norvaline can be cleaved under anhydrous acidic conditions . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Physical And Chemical Properties Analysis
Boc-N-methyl-D-norvaline is a compound with a molecular weight of 231.29 . It has a predicted density of 1.071±0.06 g/cm3 and a predicted boiling point of 328.1±21.0°C .
Applications De Recherche Scientifique
Protection N-Boc des amines
« Boc-N-méthyl-D-norvaline » est utilisé dans la protection N-Boc des amines. Ce processus implique l’utilisation de dicarbonate de di-tert-butyle, (Boc)2O, dans diverses conditions . La protection N-Boc est fréquemment rapportée par des réactions catalysées par des bases . Cette méthode présente plusieurs avantages, notamment des rendements élevés, une procédure de traitement simple, un temps de réaction court et des conditions de réaction propres et douces .
Catalyseur dans les réactions chimiques
« this compound » peut être utilisé comme catalyseur dans les réactions chimiques. Par exemple, une quantité catalytique de chlorure de propyl(N-méthyl)imidazolium de silice ([Sipmim]Cl) est utilisée pour la protection N-Boc des amines . Ce catalyseur est efficace et réutilisable pour ce processus dans des conditions sans solvant à température ambiante .
Chimie verte
« this compound » joue un rôle important dans le développement de la chimie verte. Une approche verte et simple pour la protection N-Boc sur des amines structurellement diverses sous irradiation aux ultrasons est décrite . Cette méthodologie présente plusieurs avantages par rapport aux méthodes actuellement utilisées .
Synthèse de composés biologiquement actifs
La présence d’un groupe amino dans divers composés biologiquement actifs rend sa protection nécessaire pendant leur synthèse . « this compound » est utilisé dans la protection de ces groupes amino .
Stabilité contre l’attaque nucléophile
Le groupe tert-butoxycarbonyle (Boc) a une fonctionnalité largement utile pour la protection de l’amine parmi divers groupes protecteurs
Mécanisme D'action
Target of Action
Boc-N-methyl-D-norvaline is an organic compound containing the protecting group Boc in its chemical structure, as well as the methyl substituent of D-norvaline It’s worth noting that norvaline, a non-proteinogenic α-amino acid, has been reported as a natural component of an antifungal peptide isolated from bacillus subtilis .
Mode of Action
The Boc protecting group, which is part of the Boc-N-methyl-D-norvaline molecule, protects amines as less reactive carbamates in organic synthesis, and is deprotected with acid . The mechanism is straightforward: attack of the nucleophilic amine to the electrophilic anhydride. The carbonate leaving group can release CO2, providing a strong driving force for the reaction .
Biochemical Pathways
The boc protecting group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .
Pharmacokinetics
The boc protecting group is known to be resistant to basic hydrolysis, many nucleophiles as well as catalytic hydrogenation .
Result of Action
The boc protecting group is known to play a pivotal role in the synthesis of multifunctional targets, especially in peptide chemistry .
Action Environment
The boc protecting group is known to be stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation .
Avantages Et Limitations Des Expériences En Laboratoire
Boc-N-methyl-D-norvaline has several advantages for laboratory experiments. It is easy to synthesize and has a high purity, making it ideal for use in experiments. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to using Boc-N-methyl-D-norvaline in laboratory experiments. For example, it is not soluble in water and can be difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, so it may not be suitable for use in certain experiments.
Orientations Futures
Despite its limitations, Boc-N-methyl-D-norvaline has many potential applications in scientific research. Future research could focus on developing new methods for synthesizing Boc-N-methyl-D-norvaline, as well as exploring its potential applications in enzyme inhibition and protein engineering. Additionally, future research could focus on understanding its mechanism of action and exploring its potential biochemical and physiological effects. Finally, future research could focus on developing novel uses for Boc-N-methyl-D-norvaline in laboratory experiments, such as its use as a reagent or its use as a tool for studying protein structure and function.
Méthodes De Synthèse
Boc-N-methyl-D-norvaline is synthesized by a two-step process involving an amide coupling reaction and an N-alkylation reaction. In the first step, an amide coupling reaction is used to form an amide bond between the carboxylic acid of Boc-N-methyl-D-norvaline and an amine. The second step involves the N-alkylation of the amide bond with an alkyl halide, forming an N-alkylated amide.
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMXBPUTGXWAGA-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

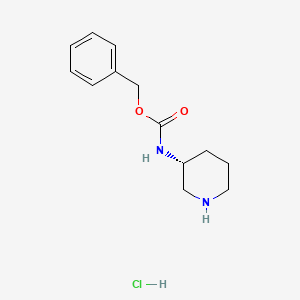

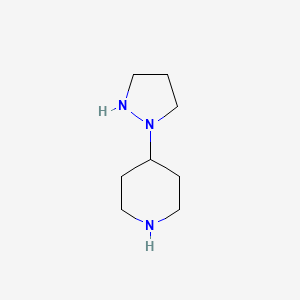
![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B595389.png)
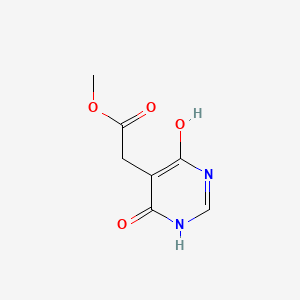


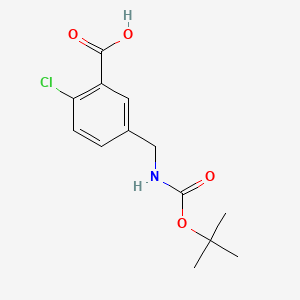
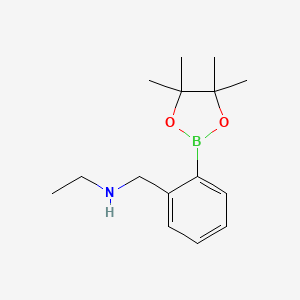

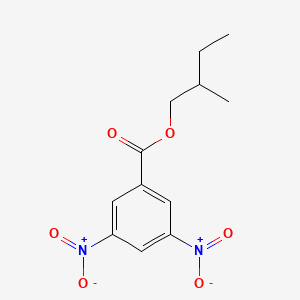
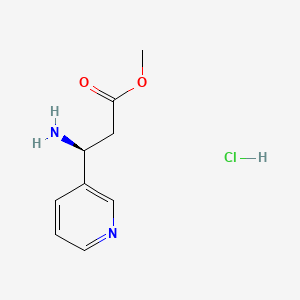
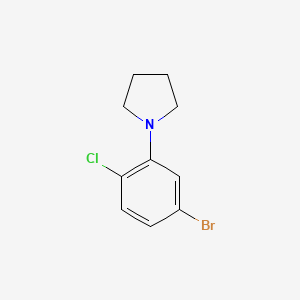
![4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride](/img/structure/B595401.png)